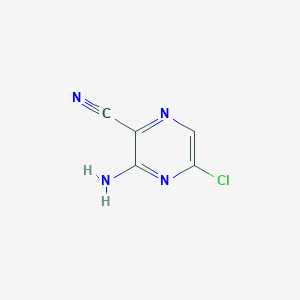

3-Amino-5-chloropyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-amino-5-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-9-3(1-7)5(8)10-4/h2H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVRTOKNIQGMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575825 | |

| Record name | 3-Amino-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54632-11-0 | |

| Record name | 3-Amino-5-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile: Core Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Amino-5-chloropyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles known information, predicted values based on related compounds, and general experimental protocols relevant to its synthesis and characterization.

Core Physicochemical Properties

The basic molecular and physical properties of this compound are summarized below. It is critical to note that while the molecular formula and weight are definitive, other parameters are largely predicted or extrapolated from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₄ | [1][2] |

| Molecular Weight | 154.56 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid (Predicted) | [3] |

| Melting Point | Not available | |

| Boiling Point | ~400.2 ± 45.0 °C (Predicted for isomer) | [3] |

| Solubility | Miscible with polar aprotic solvents (e.g., DMF, DMSO); Moderately soluble in ethanol; Limited solubility in water (<1 mg/mL) (Based on 3-Chloropyrazine-2-carbonitrile) | [4] |

| pKa | ~-1.35 ± 0.10 (Predicted for isomer) | [3] |

Synthesis and Experimental Protocols

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile (Intermediate)

This protocol is based on the synthesis of the chlorinated intermediate from pyrazine-2-carbonitrile.[5][6][7]

Materials:

-

Pyrazine-2-carbonitrile

-

Sulfuryl chloride

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Sodium bicarbonate (solid)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve pyrazine-2-carbonitrile in a mixture of toluene and a catalytic amount of DMF.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sulfuryl chloride to the solution over a period of 10-15 minutes.

-

Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and continue stirring for 5 hours.

-

Decant the toluene layer. Extract the remaining residue with diethyl ether.

-

Combine the organic layers and quench with ice water.

-

Neutralize the combined organic layers with solid sodium bicarbonate.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield 3-chloropyrazine-2-carbonitrile.

Step 2: Amination of 3-Chloropyrazine-2-carbonitrile

This generalized protocol for aminodehalogenation is based on methods used for similar pyrazine compounds.[4][8]

Materials:

-

3-Chloropyrazine-2-carbonitrile

-

Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Ethanol)

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve 3-chloropyrazine-2-carbonitrile in a suitable solvent in a pressure-rated reaction vessel.

-

Add the ammonia source to the solution. If using an ammonium salt, a non-nucleophilic base like triethylamine may be required.

-

Seal the vessel and heat the reaction mixture to a temperature typically ranging from 70-100 °C. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4][9] Derivatives of 3-aminopyrazine-2-carbonitrile have shown potential in various therapeutic areas.

Notably, some pyrazine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[9] The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers. The inhibitory action of pyrazine derivatives on this pathway represents a significant area of interest for drug development.

Caption: Potential inhibitory action of pyrazine derivatives on the FGFR signaling pathway.

Furthermore, various pyrazine derivatives have been investigated for their antimycobacterial properties, suggesting that this compound could serve as a valuable intermediate for the synthesis of novel antimicrobial agents.[8][10]

Conclusion

This compound is a heterocyclic compound with potential applications in the development of novel therapeutic agents, particularly as a scaffold for kinase inhibitors and antimicrobial compounds. While experimental data on its specific physicochemical properties are scarce, this guide provides a foundational understanding based on available information for structurally related molecules. The outlined synthetic protocols offer a practical starting point for its preparation in a laboratory setting. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives to unlock their full potential in drug discovery and development.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-AMINO-3-CHLOROPYRAZINE-2-CARBONITRILE | 34617-65-7 [amp.chemicalbook.com]

- 4. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

- 5. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 6. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]

- 7. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile (CAS 54632-11-0)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3-Amino-5-chloropyrazine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. This document consolidates critical data on its physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Core Compound Properties

This compound is a substituted pyrazine derivative recognized for its utility as a versatile intermediate in the synthesis of complex bioactive molecules. Its chemical structure, featuring amino, chloro, and cyano functional groups on a pyrazine ring, offers multiple reaction sites for molecular elaboration.

Table 1: Physicochemical and General Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 54632-11-0 | [1][2] |

| Molecular Formula | C₅H₃ClN₄ | [1][2] |

| Molecular Weight | 154.56 g/mol | [1][2] |

| Melting Point | 194-196 °C | |

| Appearance | Powder | |

| Purity | ≥95% - ≥97% | [1][3] |

| Storage Conditions | 4°C, protect from light | [1] |

| Solubility | Miscible with polar aprotic solvents (e.g., DMSO, DMF), limited solubility in water. |

Table 2: Computational Chemistry Data

| Parameter | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 75.59 Ų | [1] |

| LogP | 0.58388 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 3-Chloropyrazine-2-carbonitrile (Precursor)

This protocol is based on the chlorination of pyrazine-2-carbonitrile.

Materials:

-

Pyrazine-2-carbonitrile

-

Sulfuryl chloride

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Sodium bicarbonate (solid)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane

Procedure: [4]

-

In a suitable reaction vessel, dissolve pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in a mixture of toluene (48 mL) and DMF (5 mL).

-

Cool the solution in an ice bath.

-

Slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) to the cooled solution over 10 minutes, maintaining the temperature.

-

Stir the reaction mixture in the ice bath for 30 minutes.

-

Allow the reaction to gradually warm to room temperature and continue stirring for 5 hours.

-

Decant the toluene layer. The remaining reddish oil is the crude product.

-

Extract the oily residue three times with diethyl ether.

-

Combine the toluene and ether layers and quench with ice water, followed by cooling in an ice bath.

-

Neutralize the combined organic layers with solid sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine all organic layers and wash with water.

-

Dry the organic solution over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude 3-chloropyrazine-2-carbonitrile.

-

Purify the crude product by silica gel column chromatography using 100% dichloromethane as the eluent.

Plausible Synthesis of this compound

The synthesis of the target compound from its precursor, 3-chloropyrazine-2-carbonitrile, would likely proceed via a nucleophilic aromatic substitution (aminodehalogenation) reaction.

Plausible synthesis route to the target compound.

Analytical Characterization (Inferred)

While specific experimental spectra for this compound are not publicly available, data for the closely related precursor, 3-chloropyrazine-2-carbonitrile, provides insight into the expected spectral characteristics. The introduction of an amino group would lead to predictable shifts in the NMR spectra and the appearance of N-H stretching bands in the IR spectrum. Commercial suppliers offer analytical data, including NMR, HPLC, and LC-MS, for the target compound upon request.[5]

Table 3: Spectral Data for the Precursor, 3-Chloropyrazine-2-carbonitrile

| Analytical Method | Observed Peaks/Signals |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ν(C≡N) at ~2242, ν(C-H aromatic) at ~3088, ν(C=C) at ~1377, ν(C-N) at ~1087 |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 8.91 (d, 1H, J = 2.4 Hz), 8.88 (d, 1H, J = 2.4 Hz) |

| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 150.67, 147.97, 144.26, 129.87, 114.66 (CN) |

| Mass Spectrometry (ESI, m/z) | [M+H]⁺ at 140.3 (100%), [M+H+2]⁺ at 142.3 (40%) |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. The pyrazine core is a well-established scaffold in medicinal chemistry, and its derivatives have shown promise in several therapeutic areas.

Role as a Versatile Synthetic Intermediate

The presence of multiple reactive sites allows for the introduction of diverse functionalities, making this compound a valuable starting material for creating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[6] It is a key reactant in the synthesis of:

-

Tuberculostatic agents: Derivatives of the pyrazine core have been investigated for their activity against Mycobacterium tuberculosis.[7][8]

-

Cathepsin C inhibitors: This class of compounds has therapeutic potential in various diseases.[4]

-

Acalabrutinib: While not a direct precursor in all documented syntheses, the pyrazine moiety is a core component of this Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[6]

Experimental workflow for drug discovery.

Targeting Key Signaling Pathways

Derivatives of the 3-aminopyrazine-2-carbonitrile scaffold have been shown to modulate the activity of critical signaling pathways implicated in cancer and infectious diseases.

Aberrant FGFR signaling is a known driver in various cancers.[9] Pyrazine derivatives have been identified as potent inhibitors of FGFRs, highlighting a significant area for cancer drug development.[9]

Simplified FGFR signaling pathway.

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. It is a validated target for antitubercular drugs. Pyrazine derivatives have been investigated as direct inhibitors of InhA, offering a potential avenue for developing new treatments for tuberculosis, including drug-resistant strains.[7][8]

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[2]

-

Hazard Statements: While a specific GHS classification is not universally available, related compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2]

-

Precautionary Measures: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid dust formation and inhalation.[2]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[2]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.[1]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its versatile reactivity and the proven biological activity of its derivatives make it a compound of great interest for researchers and scientists. This technical guide provides a solid foundation of its known properties and applications, aiming to facilitate further research and innovation in the development of novel therapeutics. The exploration of this scaffold in targeting pathways like FGFR and InhA continues to be a promising area of investigation.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 5. 54632-11-0|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Amino-5-chloropyrazine-2-carbonitrile, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and development.

Molecular Structure and Properties

This compound (CAS Number: 54632-11-0) is a substituted pyrazine derivative. The core of the molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms in a para arrangement. This ring is substituted with an amino group (-NH2) at position 3, a chloro group (-Cl) at position 5, and a nitrile group (-C≡N) at position 2.

The molecular formula for this compound is C5H3ClN4, and it has a molecular weight of 154.56 g/mol .[1][2] The presence of both electron-donating (amino) and electron-withdrawing (chloro and nitrile) groups on the pyrazine ring influences its chemical reactivity and potential biological activity.

Below is a visualization of the molecular structure of this compound.

Caption: 2D representation of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 54632-11-0 | [2] |

| Molecular Formula | C5H3ClN4 | [1] |

| Molecular Weight | 154.56 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | NC1=NC(Cl)=CN=C1C#N |

Experimental Protocols

Proposed Synthesis of this compound

A potential precursor for this synthesis is 3,5-dichloropyrazine-2-carbonitrile. The synthesis would involve the selective amination at the 3-position.

Reaction:

3,5-Dichloropyrazine-2-carbonitrile + NH3 → this compound + HCl

Proposed Experimental Protocol:

-

Reaction Setup: In a sealed reaction vessel, dissolve 3,5-dichloropyrazine-2-carbonitrile (1 equivalent) in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).

-

Amination: Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide (excess, e.g., 5-10 equivalents).

-

Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-120 °C) for several hours. The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

The following diagram illustrates the proposed experimental workflow.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely published. However, the spectroscopic data for the related compound, 3-chloropyrazine-2-carbonitrile, can provide a useful reference for characterization.

Spectroscopic Data for 3-Chloropyrazine-2-carbonitrile [1]

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.91 (d, J = 2.4 Hz, 1H), 8.88 (d, J = 2.4 Hz, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150.67, 147.97, 144.26, 129.87, 114.66 |

| IR (KBr, cm⁻¹) | 3088 (C-H aromatic), 2242 (C≡N), 1377 (C=C), 1087 (C-N) |

| Mass Spec (ESI, m/z) | 140.3 [M+H]⁺, 142.3 [M+H+2]⁺ |

Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been extensively studied, derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3] The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers.

The inhibition of FGFR by small molecules typically occurs at the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This ultimately leads to the suppression of cancer cell growth and survival. Given the structural similarity, it is plausible that this compound could serve as a scaffold for the development of novel FGFR inhibitors.

The diagram below illustrates a simplified FGFR signaling pathway and the potential point of inhibition by a 3-aminopyrazine-2-carbonitrile derivative.

Caption: Potential inhibition of the FGFR signaling pathway.

References

An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile: Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloropyrazine-2-carbonitrile is a substituted pyrazine derivative of significant interest in medicinal chemistry. Its structural motifs, featuring a pyrazine core with amino, chloro, and nitrile functional groups, make it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for the determination of key physical constants, and proposes a plausible synthetic route. Furthermore, this document explores the potential biological relevance of this compound by detailing the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a key target for analogous pyrazine-based molecules in cancer therapy.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and a Related Compound

| Property | This compound | 3-Chloropyrazine-2-carbonitrile (for comparison) |

| Molecular Formula | C₅H₃ClN₄[1] | C₅H₂ClN₃[2] |

| Molecular Weight | 154.56 g/mol [1] | 139.54 g/mol [2][3] |

| Melting Point | Data not available | 45-47 °C[2][3] |

| Boiling Point | Data not available | 264.1 °C (Predicted)[2] |

| Calculated LogP | 0.58388[1] | Data not available |

| Topological Polar Surface Area (TPSA) | 75.59 Ų[1] | Data not available |

| pKa | Data not available | -5.41 ± 0.10 (Predicted)[2] |

| Solubility | Limited solubility in water; Miscible with polar aprotic solvents (e.g., DMF, DMSO). | Low solubility in water and many organic solvents.[4] |

| Appearance | Solid (form and color not specified) | Pale yellow to off-white solid.[3] |

| Storage | Store at 4°C, protected from light.[1] | Store under inert gas (Nitrogen or Argon) at 2-8°C.[2] |

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise experimental data, the following are standard protocols for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids and is a common technique to assess purity.[5]

Protocol:

-

Sample Preparation: A small amount of the finely ground, dry crystalline sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) which contains a heating block and a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

For sufficient quantities of a liquid, simple distillation is a standard method to determine the boiling point.[6][7]

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Heating: The liquid in the distilling flask is heated to boiling.

-

Equilibrium: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.

-

Measurement: The temperature is recorded when the vapor temperature stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the given atmospheric pressure.[6]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[8][9]

Protocol:

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (typically water or a water-cosolvent mixture).[8]

-

Titration: A standardized solution of a strong acid or base is incrementally added to the sample solution.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[8]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

Synthesis of this compound

Proposed Synthetic Workflow

A potential two-step synthesis could involve the condensation of an appropriately substituted α-amino nitrile with an α-keto compound, followed by chlorination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol for a Related Synthesis (Amide Formation)

The following is a general protocol for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid, which illustrates a common functional group transformation on the pyrazine core.[12]

-

Activation of Carboxylic Acid: Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 2 hours.

-

Amine Addition: Add the appropriate amine (1.2 equivalents) to the reaction mixture.

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up and the product is purified by crystallization or column chromatography.

Biological Context: The FGFR Signaling Pathway

Derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[11] Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target.[13][14][15][16] this compound, as a core scaffold, is therefore of high interest for the development of novel FGFR inhibitors.

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding receptor, which triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[13][14] This activation initiates several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate crucial cellular processes like proliferation, survival, and migration.[13][14]

Caption: Simplified overview of the FGFR signaling pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics, particularly in the area of oncology. While comprehensive experimental data on its physicochemical properties are limited, this guide provides the available information and outlines standard protocols for their determination. The proposed synthetic workflow and the elucidation of the relevant FGFR signaling pathway offer a solid foundation for researchers and drug development professionals to further explore the potential of this and related compounds. Continued investigation into the synthesis and biological activity of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]

- 3. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]

- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 5. mt.com [mt.com]

- 6. vernier.com [vernier.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 15. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

Navigating the Solubility Landscape of 3-Amino-5-chloropyrazine-2-carbonitrile: A Technical Guide

For researchers, scientists, and drug development professionals working with 3-Amino-5-chloropyrazine-2-carbonitrile, a comprehensive understanding of its solubility profile is fundamental for successful experimental design and formulation. This technical guide provides an in-depth overview of the available solubility information for structurally related compounds, outlines a general experimental protocol for determining solubility, and presents a visual workflow to guide laboratory practices.

Solubility Profile: Insights from Structurally Related Analogs

| Compound Name | Solvent | Solubility | Citation |

| 3-Chloropyrazine-2-carbonitrile | Water | Low solubility. | [1] |

| 3-Chloropyrazine-2-carbonitrile | Organic Solvents | Not soluble in many organic solvents. | [1] |

| 3-Amino-6-phenylpyrazine-2-carbonitrile | Water | Likely to have low aqueous solubility. | [2] |

| 3-Amino-6-phenylpyrazine-2-carbonitrile | Dimethyl sulfoxide (DMSO) | Expected to be soluble. | [2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol is widely applicable for organic compounds, including pyrazine derivatives, and provides reliable and reproducible data.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is essential to ensure equilibrium is reached.

-

-

Equilibration:

-

Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle for a short period.

-

To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the collected supernatant through a syringe filter that does not adsorb the compound to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.

-

-

Data Reporting:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Visualizing the Workflow: Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Promising Biological Landscape of 3-Amino-5-chloropyrazine-2-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 3-Amino-5-chloropyrazine-2-carbonitrile, serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its derivatives have demonstrated significant potential across various therapeutic areas, primarily as kinase inhibitors and antimicrobial agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these promising compounds, with a focus on their applications in drug discovery and development.

Core Synthesis and Derivatization

The primary synthetic utility of this compound lies in its role as a precursor for the construction of more complex heterocyclic systems, most notably pteridines. The Taylor synthesis is a frequently employed method for this transformation, involving the cyclization of the 3-aminopyrazine-2-carbonitrile derivative with a reagent like guanidine to form the 2,4-diaminopyrimidine ring portion of the pteridine. This approach allows for the generation of a wide array of substituted pteridine derivatives.

dot

Caption: General synthesis of pteridine derivatives.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly the resulting 2,4-diaminopteridines, have exhibited a range of biological activities, with the most prominent being anticancer and antimicrobial effects.

Anticancer Activity: Kinase Inhibition

A significant area of investigation for these derivatives is their potential as kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pteridine-based compounds have been identified as potent inhibitors of various kinases.

Signaling Pathway of Kinase Inhibition in Cancer:

dot

Caption: Kinase inhibition by pteridine derivatives.

Antimicrobial Activity: Antifolate Mechanism

Certain 2,4-diaminopteridine derivatives have shown promise as antifolate agents, particularly against parasitic organisms like Plasmodium falciparum, the causative agent of malaria. These compounds act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and some amino acids. By blocking DHFR, these derivatives disrupt DNA replication and repair, leading to the death of the microorganism.

Antifolate Mechanism of Action:

dot

An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloropyrazine-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized in the development of targeted therapies. Its unique electronic and structural features make it a versatile scaffold for the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and the synthesis of its derivatives are presented, alongside a summary of its physicochemical and biological activity data. Furthermore, this guide illustrates the key signaling pathways targeted by compounds derived from this important intermediate.

Introduction

The pyrazine core is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The electron-deficient nature of the pyrazine ring, coupled with the strategic placement of substituent groups, allows for diverse chemical modifications and targeted interactions with biological macromolecules. This compound has emerged as a particularly valuable intermediate due to the presence of three key functional groups: a nucleophilic amino group, an electrophilic chloro group amenable to substitution, and a cyano group that can be further manipulated. These features provide a robust platform for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Reference |

| CAS Number | 54632-11-0 | [ChemScene] |

| Molecular Formula | C₅H₃ClN₄ | [ChemScene] |

| Molecular Weight | 154.56 g/mol | [ChemScene] |

| Appearance | Pale yellow to off-white solid | [Sunshine Pharma] |

| Melting Point | 225-230 °C | [Sunshine Pharma] |

| Purity | ≥98.0% | [Sunshine Pharma] |

| Storage | Store in a cool, dry, well-closed container. Keep away from moisture and strong light/heat. | [Sunshine Pharma] |

Synthesis and Experimental Protocols

Synthesis of 3,5-Dichloropyrazine-2-carbonitrile (Intermediate)

A plausible precursor for the target molecule is 3,5-dichloropyrazine-2-carbonitrile. Its synthesis can be achieved from 3-hydroxypyrazine-2-carboxamide.

Experimental Protocol:

-

To a solution of 3-hydroxypyrazine-2-carboxamide (1 equivalent) in a suitable solvent such as phosphorus oxychloride (POCl₃), add a dehydrating agent and chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

-

The reaction mixture is heated under reflux for several hours.

-

After completion of the reaction, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice-water and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel provides pure 3,5-dichloropyrazine-2-carbonitrile.

Synthesis of this compound

The target compound can be synthesized via a selective nucleophilic aromatic substitution (SNAr) of one of the chloro groups of 3,5-dichloropyrazine-2-carbonitrile with an amino group. The cyano group at the 2-position activates the chloro group at the 3-position for nucleophilic attack.

Experimental Protocol:

-

Dissolve 3,5-dichloropyrazine-2-carbonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, in excess.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Applications in Drug Development

This compound is a versatile building block for the synthesis of a range of kinase inhibitors. The amino group at the 3-position can be further functionalized, while the chloro group at the 5-position can be displaced by various nucleophiles to introduce diversity and modulate the pharmacological properties of the final compounds.

Checkpoint Kinase 1 (CHK1) Inhibitors

Derivatives of this compound have been investigated as potent and selective inhibitors of CHK1, a key protein in the DNA damage response pathway.[1][2] By inhibiting CHK1, cancer cells with deficient G1 checkpoint mechanisms become more sensitive to DNA-damaging agents. The pyrazine scaffold serves as a core for building molecules that can effectively bind to the ATP-binding pocket of CHK1.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The 3-aminopyrazine-2-carbonitrile core is also present in inhibitors of FGFRs, a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[3][4] Aberrant FGFR signaling is implicated in various cancers.

Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is a key intermediate in the synthesis of Acalabrutinib, a second-generation BTK inhibitor used for the treatment of B-cell malignancies. BTK is a critical enzyme in the B-cell receptor signaling pathway.

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of compounds derived from this compound stems from their ability to inhibit specific kinases involved in critical cellular signaling pathways.

CHK1 Signaling Pathway

In response to DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1.[5] Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest, allowing time for DNA repair. Inhibitors derived from this compound block the kinase activity of CHK1, preventing this cell cycle arrest and leading to the accumulation of DNA damage and ultimately cell death in cancer cells.

FGFR Signaling Pathway

Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains.[6][7] This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. Inhibitors based on the this compound scaffold compete with ATP for binding to the FGFR kinase domain, thereby blocking its activity and inhibiting downstream signaling.

BTK Signaling Pathway

Upon B-cell receptor (BCR) activation, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation.[8][9] Activated BTK then triggers a signaling cascade involving PLCγ2, leading to calcium mobilization and the activation of transcription factors that promote B-cell proliferation and survival. Acalabrutinib, synthesized from a 3-aminopyrazine derivative, covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for derivatives of this compound, highlighting their potent inhibitory activities against various kinases.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | 1-10 | [1] |

| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | FGFR1 | 1.2 | [4] |

| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | FGFR2 | 2.5 | [4] |

| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | FGFR3 | 3.0 | [4] |

| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | FGFR4 | 5.7 | [4] |

| Acalabrutinib | BTK | <5 | [Sunshine Pharma] |

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its trifunctional nature allows for the facile synthesis of a wide array of complex molecules with potent and selective biological activities. The successful development of kinase inhibitors for the treatment of cancer and other diseases underscores the importance of this scaffold. This technical guide provides a foundational understanding of the chemistry and biological applications of this compound, which will be of significant value to researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of the chemical space around this privileged core is anticipated to yield new and improved drug candidates in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to Pyrazine Carbonitrile Compounds

For researchers, scientists, and drug development professionals, the pyrazine carbonitrile core has emerged as a powerhouse in medicinal chemistry. This in-depth technical guide explores the discovery, history, and diverse applications of this versatile scaffold, providing a comprehensive resource on its synthesis, biological activities, and therapeutic potential.

The story of pyrazine carbonitrile compounds is one of chemical curiosity evolving into targeted therapeutic design. From early, broad explorations of pyrazine chemistry to the highly specific development of kinase inhibitors, this class of molecules has proven its value in the quest for novel drugs. This guide will delve into the key milestones of their development, present detailed experimental methodologies, and offer a structured overview of their biological significance.

A Historical Perspective: From Obscurity to a Pillar of Drug Discovery

The journey of pyrazine carbonitrile compounds is intrinsically linked to the broader history of pyrazine chemistry. The first synthesis of a pyrazine derivative was reported in 1876 through the Staedel–Rugheimer pyrazine synthesis, where 2-chloroacetophenone was reacted with ammonia.[1] However, it was the discovery of the anti-tuberculosis activity of pyrazinamide, a derivative of pyrazine-2-carboxamide, that brought significant attention to the therapeutic potential of the pyrazine scaffold. Pyrazinamide, first synthesized in 1936, was found to be a potent sterilizing agent against Mycobacterium tuberculosis, shortening the course of tuberculosis treatment.[2]

This landmark discovery spurred further investigation into pyrazine derivatives. The synthesis of 2-cyanopyrazine, the direct precursor to pyrazinamide, became a critical area of research.[3] Early methods often involved harsh reagents and conditions. However, the development of more efficient and safer synthetic routes, such as the palladium-catalyzed cyanation of halopyrazines, marked a significant advancement in the field.[2] These developments not only facilitated the large-scale production of pyrazinamide but also opened the door for the synthesis of a wide array of novel pyrazine carbonitrile analogs.

The true explosion of interest in pyrazine carbonitriles came with the rise of targeted cancer therapy. Researchers discovered that the pyrazine carbonitrile scaffold could serve as a highly effective pharmacophore for kinase inhibitors. The nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors, interacting with the hinge region of kinase domains, a common feature of many kinase inhibitors. This realization led to the design and synthesis of numerous pyrazine carbonitrile-based compounds targeting a variety of kinases implicated in cancer and other diseases.

Synthetic Strategies: Accessing the Pyrazine Carbonitrile Core

The synthesis of pyrazine carbonitrile compounds has evolved significantly, with numerous methods available to construct and functionalize the pyrazine ring.

Key Synthetic Routes:

-

From α-Amino Amides and 1,2-Dicarbonyl Compounds: A common and versatile method for constructing the pyrazine ring involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound. This approach allows for the introduction of various substituents on the pyrazine ring.

-

Palladium-Catalyzed Cyanation: This has become a cornerstone for the synthesis of cyanopyrazines. Starting from a corresponding halopyrazine (chloro-, bromo-, or iodo-), a cyano group can be efficiently introduced using a palladium catalyst and a cyanide source, such as zinc cyanide or potassium ferrocyanide.

-

Ammoxidation of Methylpyrazines: For the industrial-scale production of 2-cyanopyrazine, the gas-phase catalytic ammoxidation of 2-methylpyrazine is a widely used method. This process involves the reaction of 2-methylpyrazine with ammonia and oxygen over a suitable catalyst.

Experimental Protocols:

Below are representative experimental protocols for the synthesis of key pyrazine carbonitrile intermediates.

Table 1: Experimental Protocols for the Synthesis of Pyrazine Carbonitrile Compounds

| Product | Starting Materials | Reaction Conditions | Yield | Reference |

| 2-Cyanopyrazine | 2-Bromopyrazine, Potassium Ferrocyanide | Palladium acetate catalyst, N,N-dimethylacetamide, 120°C, 2 hours | 88% | Patent CN1962647A |

| 3,6-Dichloropyrazine-2-carbonitrile | 2-Aminopyrazine | 1. Regioselective chlorination, 2. NBS bromination, 3. Palladium-catalyzed cyanation, 4. Sandmeyer diazotization/chlorination | Not specified | [2][4] |

| 5,6-Diaminopyrazine-2,3-dicarbonitrile | Diaminomaleonitrile, 1,2-dicarbonyl compounds | Cyclization reaction | Not specified | [5] |

Biological Activities and Therapeutic Applications

Pyrazine carbonitrile compounds have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide range of therapeutic areas.

Anticancer Activity:

The most significant application of pyrazine carbonitriles in modern drug discovery is in the development of anticancer agents, particularly as kinase inhibitors. The pyrazine carbonitrile scaffold has been successfully incorporated into inhibitors of several key cancer-related kinases.

Table 2: Anticancer Activity of Selected Pyrazine Carbonitrile Derivatives

| Compound/Scaffold | Target Kinase | IC50 Value | Cancer Cell Line | Reference |

| 5-aminopyrazine-2-carbonitrile derivative (CCT245737) | CHK1 | 1.3 nM (biochemical) | Human cancer cells | |

| Pyrazolo[1,5-a]pyrazine derivative | CK2 | 16 nM | Not specified | Not specified |

| Triazolo[4,5-b]pyrazine derivative | c-Met | 2.5 nM | Not specified | Not specified |

| Imidazo[1,2-a]pyrazine derivative | PI3Kα | 0.8 µM | Not specified | Not specified |

| 5H-pyrrolo[2,3-b]pyrazine derivative | FGFR1 | 1.1 nM | Not specified | Not specified |

Signaling Pathways:

Pyrazine carbonitrile-based kinase inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell proliferation, survival, and angiogenesis.

Anti-tuberculosis Activity:

As previously mentioned, the hydrolysis of 2-cyanopyrazine to pyrazinamide is a crucial step in the synthesis of this first-line anti-tuberculosis drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane potential and interferes with energy production in M. tuberculosis.

Conclusion and Future Perspectives

The pyrazine carbonitrile scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its journey from a simple heterocyclic compound to the core of numerous drug candidates highlights the power of chemical synthesis and rational drug design. The continued exploration of this scaffold is expected to yield novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the versatility of the pyrazine carbonitrile core will undoubtedly be leveraged to address new and challenging therapeutic targets, ensuring its relevance in drug discovery for years to come.

References

- 1. Pyrazine - Wikipedia [en.wikipedia.org]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

3-Amino-5-chloropyrazine-2-carbonitrile: A Pivotal Synthetic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyrazine-2-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. Its pyrazine core, adorned with an amino, a chloro, and a cyano group, offers a unique combination of nucleophilic and electrophilic sites. This trifecta of reactive groups makes it an exceptionally versatile building block for the construction of novel therapeutics, most notably in the domain of protein kinase inhibitors. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key chemical transformations, and its strategic application in drug development, with a focus on Janus kinase (JAK) inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its handling, reaction optimization, and formulation. The key properties are summarized below.

| Property | Value | CAS Number | Molecular Formula | Molecular Weight |

| Appearance | Solid | 54632-11-0[1][2] | C₅H₃ClN₄[2] | 154.56 g/mol |

| Melting Point | 194-196 °C[1] | |||

| Solubility | No data available | |||

| Odor | No data available[1] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct and regioselective chlorination of the electron-rich 3-aminopyrazine-2-carbonitrile precursor. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation, offering mild reaction conditions and good yields.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Chlorination of 3-Aminopyrazine-2-carbonitrile

This protocol is based on established procedures for the chlorination of activated aromatic systems using N-Chlorosuccinimide.

-

Materials:

-

3-Aminopyrazine-2-carbonitrile

-

N-Chlorosuccinimide (NCS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyrazine-2-carbonitrile (1.0 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled, stirring solution, add N-Chlorosuccinimide (1.05 to 1.1 equivalents) portion-wise, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The electron-deficient pyrazine ring, coupled with the chloro substituent, makes the C5 position highly susceptible to nucleophilic aromatic substitution (SNAr). The amino and cyano groups, in a vicinal relationship, are precursors for a variety of cyclization reactions.

Caption: Reactivity profile of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C5 position is readily displaced by a wide array of nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone for introducing molecular diversity and is extensively used in the synthesis of kinase inhibitors to append moieties that interact with the solvent-exposed region of the kinase active site.

-

General Experimental Protocol for Amination:

-

Combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq.) in a suitable solvent (e.g., DMSO, NMP, or 2-butanol).

-

Heat the reaction mixture to 80-150 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Cyclization Reactions: Synthesis of Pteridines

The adjacent amino and cyano groups can be utilized to construct fused heterocyclic systems. A prominent example is the synthesis of pteridines, which are important scaffolds in numerous biologically active compounds. Condensation with amidines or guanidine derivatives leads to the formation of the fused pyrimidine ring.[3]

-

Illustrative Experimental Protocol for Pteridine Synthesis: [3]

-

A solution of this compound (1.0 eq.) and an appropriate amidine hydrochloride (e.g., 2-(methoxymethoxy)acetamidine, 1.2 eq.) in methanol is prepared.

-

A base, such as sodium methoxide, is added, and the mixture is heated to reflux.

-

The reaction is monitored until the starting material is consumed.

-

The reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.

-

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

The 3-aminopyrazine scaffold is a privileged structure in the design of kinase inhibitors, acting as a bioisostere for the adenine ring of ATP and forming key hydrogen bond interactions with the kinase hinge region. This compound is a particularly valuable starting material for the synthesis of inhibitors targeting the Janus kinase (JAK) family of tyrosine kinases. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Inhibitors derived from this compound are designed to bind to the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.

Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

The development of a JAK inhibitor from the this compound scaffold typically involves an SNAr reaction at the C5 position to introduce a group that confers selectivity and improves physicochemical properties, followed by potential modifications of the amino and cyano groups to fine-tune the molecule's activity and pharmacokinetic profile.

Conclusion

This compound is a high-value, versatile synthetic intermediate with significant applications in modern drug discovery. Its well-defined reactivity allows for the systematic and efficient generation of diverse molecular libraries. The successful application of this building block in the development of potent and selective kinase inhibitors, such as those targeting the JAK family, underscores its importance for researchers, medicinal chemists, and drug development professionals. The protocols and data presented herein serve as a foundational guide for leveraging the synthetic potential of this powerful scaffold in the pursuit of novel therapeutic agents.

References

A Technical Guide to the Therapeutic Targets of Pyrazine Derivatives

Introduction: Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-orientation.[1][2][3] This core structure is a vital scaffold in medicinal chemistry, found in numerous natural and synthetic compounds.[4][5] Structural modifications to the pyrazine moiety can significantly influence the pharmacological properties of the resulting derivatives, leading to a broad spectrum of biological activities.[6] Pyrazine derivatives have been successfully developed into clinically used drugs and are continually investigated for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents.[4][7][8] This guide provides an in-depth overview of the key therapeutic targets of pyrazine derivatives, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Pyrazine Derivatives as Anticancer Agents

Pyrazine-based compounds have garnered significant attention for their potent anticancer activities, targeting various key components of cancer cell signaling pathways.[1][2][3] A primary focus has been the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation and apoptosis.[6][9]

Primary Target Class: Protein Kinases

Protein kinases have become one of the most important classes of drug targets in oncology. Pyrazine derivatives have been developed as potent, selective, and orally active kinase inhibitors.[6][9] They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to block its catalytic activity.[6] This inhibition disrupts downstream signaling pathways essential for tumor growth and survival.

Key kinase targets for pyrazine derivatives include:

-

Cyclin-Dependent Kinases (CDKs): Such as CDK9, involved in regulating transcription.[6]

-

Janus Kinases (JAKs): Key components of the JAK-STAT signaling pathway, crucial for cytokine-mediated cell growth and proliferation.[6]

-

Receptor Tyrosine Kinases (RTKs): Including RET, c-Met, and VEGFR-2, which are often dysregulated in various cancers, leading to uncontrolled cell growth and angiogenesis.[6][10]

Table 1: Inhibitory Activity of Pyrazine Derivatives against Protein Kinase Targets

| Pyrazine Derivative Scaffold | Kinase Target | IC50 Value | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrazine | CDK9 | 5.12 µM | [6] |

| Pyrazolo[1,5-a]pyrazine | JAK1 | 3 nM | [6] |

| Pyrazolo[1,5-a]pyrazine | JAK2 | 8.5 nM | [6] |

| Pyrido[3,4-b]pyrazine | RET | 25 nM | [6] |

| [1][3][11]triazolo[4,3-a]pyrazine (Compound 17l) | c-Met | 26.00 nM | [10] |

| [1][3][11]triazolo[4,3-a]pyrazine (Compound 17l) | VEGFR-2 | 2.6 µM | [10] |

| Imidazo[4,5-b]pyrazine (Compounds 17-21) | TRKA, B, C | 0.22 nM to 7.68 nM |[6] |

Signaling Pathway Inhibition

The inhibition of a protein kinase by a pyrazine derivative blocks the phosphorylation of its substrate, thereby interrupting the signal transduction cascade. This can halt the cell cycle, prevent proliferation, and induce apoptosis in cancer cells.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazine derivatives: a patent review (June 2012 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 3-Amino-5-chloropyrazine-2-carbonitrile: A Technical Overview

Introduction

3-Amino-5-chloropyrazine-2-carbonitrile, with the CAS number 54632-11-0, is a substituted pyrazine derivative.[1][2] Such heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the spectroscopic characteristics of this molecule is fundamental for its identification, purity assessment, and structural elucidation in research and development settings. This document provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines standard experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet | 1H | Pyrazine C-H |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-Cl |

| ~ 145 - 150 | C-NH₂ |

| ~ 140 - 145 | C-H |

| ~ 125 - 130 | C-CN |

| ~ 115 - 120 | -C≡N |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amine) |

| ~ 2230 | Strong | C≡N stretching (nitrile) |

| 1640 - 1580 | Medium-Strong | C=N stretching (pyrazine ring) |

| 1580 - 1490 | Medium-Strong | C=C stretching (pyrazine ring) |

| 1200 - 1000 | Medium-Strong | C-N stretching |

| 850 - 650 | Medium-Strong | C-Cl stretching |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

MS Data (Predicted)

| m/z | Ion | Notes |

| ~ 154.0 | [M]⁺ | Molecular ion peak (for ³⁵Cl isotope) |

| ~ 156.0 | [M+2]⁺ | Isotopic peak for ³⁷Cl (approx. 32% of [M]⁺) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3] Complete dissolution is ensured by gentle vortexing or sonication.

-

Instrument Setup: A 400 MHz or higher field NMR spectrometer is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium signal of the solvent, and shimming is performed to optimize the field homogeneity.[3]

-

¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans depending on the sample concentration.[3]

-

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is employed. Due to the lower natural abundance of ¹³C, a larger number of scans (1024-4096) is typically required. Other parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[3]

-

Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, one of the following methods is typically used:

-

Attenuated Total Reflectance (ATR):

-

The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded.[4]

-

-

Potassium Bromide (KBr) Pellet:

-

Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

The mixture is placed into a pellet die and pressed under high pressure to form a transparent pellet.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[4]

-

-

Thin Solid Film:

-

A small amount of the solid is dissolved in a volatile organic solvent (e.g., dichloromethane).[5]

-

A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[5]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

-

The plate is then mounted in the spectrometer for analysis.[5]

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the analysis of nitrogen-containing heterocyclic compounds.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL.[6] The solution should be free of any particulate matter; filtration may be necessary. High concentrations of non-volatile salts should be avoided.[6]

-

Instrumentation: The sample solution is introduced into the ESI source of the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan is performed over a relevant mass range to identify the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyrazine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazine scaffold is a common feature in a multitude of biologically active compounds due to its ability to serve as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, which is crucial for interactions with biological targets such as kinase hinge regions.[1] The strategic placement of amino, chloro, and cyano functionalities on the pyrazine ring provides versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles of potential drug candidates.[2][3]

Applications in Drug Discovery

The 3-aminopyrazine-2-carbonitrile scaffold is a privileged structure in the development of kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases.[4] Derivatives of this scaffold have shown significant inhibitory activity against a range of kinases, playing a crucial role in modulating cellular signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[4]

Kinase Inhibition:

Notably, compounds bearing the 3-aminopyrazine-2-carbonitrile core have been investigated as potent inhibitors of:

-

Checkpoint Kinase 1 (CHK1): A key regulator in the DNA damage response (DDR) pathway. Inhibition of CHK1 can sensitize cancer cells to the effects of chemotherapy and radiation.[5][6][7]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[4]

The amino group at the 3-position and the cyano group at the 2-position of the pyrazine ring can form critical hydrogen bonds with the kinase hinge region, while the substituent at the 5-position can be modified to achieve selectivity and improve physicochemical properties.[1]

Synthesis Pathway

The synthesis of this compound is proposed via a two-step sequence starting from a suitable pyrazine precursor. The key steps involve the dichlorination of a pyrazine-2-carbonitrile derivative followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amino group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloropyrazine-2-carbonitrile

This protocol describes the dichlorination of a pyrazine-2-carbonitrile precursor. The reaction conditions should be carefully controlled to achieve the desired dichlorination.

Materials:

-

Pyrazine-2-carbonitrile

-

Sulfuryl chloride (SO2Cl2)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene